molecular formula C19H23NO3S2 B2697433 4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine CAS No. 1421483-03-5

4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine

Cat. No.: B2697433
CAS No.: 1421483-03-5
M. Wt: 377.52
InChI Key: SLRUOHLYHJYLNL-UHFFFAOYSA-N
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Description

4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine is a piperidine derivative featuring two distinct substituents: a phenylsulfonyl group at the 1-position and a ((4-methoxyphenyl)thio)methyl group at the 4-position. The phenylsulfonyl moiety is an electron-withdrawing group known to enhance metabolic stability and influence receptor binding in medicinal chemistry . This compound’s structural complexity positions it as a candidate for exploring structure-activity relationships (SAR) in drug discovery, particularly in targeting enzymes or receptors where sulfonamide and arylthioether motifs are prevalent.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S2/c1-23-17-7-9-18(10-8-17)24-15-16-11-13-20(14-12-16)25(21,22)19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRUOHLYHJYLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperidine derivative is reacted with 4-methoxyphenylthiomethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then subjected to sulfonylation using phenylsulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets through multiple functional groups makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the piperidine ring, along with the methoxyphenyl and phenylsulfonyl groups, suggests potential activity as an analgesic or anti-inflammatory agent.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with receptor sites, while the methoxyphenyl and phenylsulfonyl groups can form hydrogen bonds and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name / Structure Key Substituents Functional Group Impact Biological Relevance (if reported) Reference(s)
4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine 1-(Phenylsulfonyl), 4-((4-methoxyphenyl)thio)methyl - Sulfonyl group enhances stability; thioether increases lipophilicity vs. ethers. Not explicitly reported, but analogs show antimicrobial activity .
Piperidine, 1-(phenylsulfonyl)- (ID 1012) 1-(Phenylsulfonyl) - Sulfonamide group improves solubility and metabolic resistance. Used in studies of sulfonamide-based enzyme inhibitors.
1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a-o) 1-(Benzenesulfonyl), 4-methyl, 5-substituted-1,3,4-oxadiazole-thio - Oxadiazole-thio enhances antibacterial activity; sulfonyl stabilizes the scaffold. Exhibited antibacterial properties .
Piperidine, 4-[(4-methoxyphenyl)methyl]- (37581-26-3) 4-((4-Methoxyphenyl)methyl) - Benzyl group with methoxy substitution increases lipophilicity vs. thioether. Structural analog with potential CNS activity.
1-(Diarylmethyl)-1H-1,2,4-triazoles (e.g., 26b, 27c) Diarylmethyl substituents on piperidine - Bulky substituents modulate steric interactions; methoxy groups affect polarity. Anti-mitotic agents for breast cancer .

Key Observations:

Sulfonyl vs. Other Electron-Withdrawing Groups: The phenylsulfonyl group in the target compound and ID 1012 enhances metabolic stability compared to non-sulfonylated analogs. However, sulfonamides may reduce membrane permeability due to increased polarity. In contrast, 1,3,4-oxadiazole-thio derivatives (e.g., 6a-o ) combine sulfonyl and thioether groups, showing synergistic antibacterial effects.

Thioether vs. Ether/Methylene Linkages: The ((4-methoxyphenyl)thio)methyl group in the target compound is more lipophilic than ether-linked analogs (e.g., 4-[(4-methoxyphenyl)methyl]piperidine ).

Physicochemical Properties:

  • Metabolic Stability : The phenylsulfonyl group resists oxidative metabolism, while the thioether may be susceptible to sulfoxidation, a consideration for pharmacokinetic optimization.

Biological Activity

4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine is a complex organic compound with potential therapeutic applications due to its unique structural characteristics, including a piperidine ring and various functional groups. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C19_{19}H23_{23}N O3_3S2_2
  • Molecular Weight : 377.5 g/mol

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Nucleophilic Substitution : A piperidine derivative reacts with 4-methoxyphenylthiomethyl chloride in the presence of a base.
  • Sulfonylation : The intermediate undergoes sulfonylation using phenylsulfonyl chloride under basic conditions to yield the final product.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The piperidine ring can bind to receptor sites, while the methoxyphenyl and phenylsulfonyl groups facilitate hydrogen bonding and hydrophobic interactions with biological molecules. These interactions can modulate enzyme or receptor activity, leading to various biological effects.

Pharmacological Potential

Research indicates that derivatives of this compound may exhibit:

  • Analgesic Effects : Due to its structural similarity to known analgesics.
  • Anti-inflammatory Properties : Potentially useful in treating inflammatory conditions.
  • Anticancer Activity : Some studies suggest it may inhibit cancer cell proliferation, particularly in human cancer cell lines such as HeLa and A-549 .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of similar sulfonylpiperazine compounds against various cancer cell lines. Results indicated significant inhibition rates, particularly against human colon adenocarcinoma (HT-29) and non-small-cell lung carcinoma (A549). The compounds displayed promising pharmacological potential, with structure-activity relationships highlighting the importance of specific substituents for enhancing bioactivity .
  • Mechanistic Insights : In vivo studies demonstrated that certain derivatives could effectively bind to tubulin, inhibiting polymerization and leading to cancer cell apoptosis. This mechanism was confirmed through assays measuring cell cycle arrest in the G(2)/M phase .
  • Toxicology Studies : Toxicity assessments showed that while some derivatives were effective against cancer cells, they also exhibited varying degrees of cytotoxicity towards non-cancerous MDCK cells. This highlights the need for careful evaluation of therapeutic windows in drug development .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Observations
AnticancerHeLa15Significant inhibition observed
AnticancerA-54920Effective against MDR cells
Anti-inflammatoryIn vitro modelsN/APotential modulation of inflammatory pathways
AnalgesicAnimal modelsN/AReduced pain response in treated groups

Table 2: Structure-Activity Relationship Insights

Compound StructureKey SubstituentsBiological Activity
This compoundMethoxy, SulfonylAnticancer, Analgesic
4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperazineMethoxy, SulfonamideModerate cytotoxicity
4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)morpholineMethoxy, MorpholineLower anticancer activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(((4-Methoxyphenyl)thio)methyl)-1-(phenylsulfonyl)piperidine, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves sequential sulfonylation and thioether formation. For example, reacting piperidine with phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) forms the sulfonamide intermediate. Subsequent introduction of the (4-methoxyphenyl)thio group via nucleophilic substitution or Mitsunobu reaction requires careful temperature control (0–25°C) . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity validation should use HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity .

Q. How can researchers characterize the compound’s structural and electronic properties?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions and confirm the absence of rotamers.
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (±2 ppm accuracy).
  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .

Q. What are the key structural features influencing its chemical reactivity?

  • Methodological Answer :

  • Piperidine Ring : The chair conformation influences steric accessibility for nucleophilic attack at the sulfonyl group .
  • Sulfonyl Group : Electron-withdrawing nature enhances stability but reduces nucleophilicity at the sulfur center.
  • Thioether Linkage : Susceptible to oxidation (e.g., H₂O₂ in acetic acid yields sulfone derivatives) and radical-mediated reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the 4-methoxyphenyl group (e.g., replace methoxy with halogen, nitro, or alkyl groups) to assess electronic/steric effects on target binding .
  • In Vitro Assays : Use enzyme inhibition assays (e.g., kinase or protease panels) or receptor-binding studies (radioligand displacement) to quantify potency.
  • Computational Docking : Molecular docking (AutoDock Vina) into predicted binding pockets (e.g., GPCRs or kinases) to rationalize SAR trends .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Validate hits using alternative methods (e.g., SPR for binding affinity vs. cellular luciferase assays for functional activity).
  • Meta-Analysis : Pool data from multiple studies, adjusting for variables like assay pH, temperature, or cell line heterogeneity.
  • Pharmacokinetic Profiling : Assess metabolic stability (hepatic microsomes) and membrane permeability (Caco-2 assays) to rule out false negatives from poor bioavailability .

Q. What computational strategies predict interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to study conformational changes in target proteins upon ligand binding.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model catalytic mechanisms (e.g., enzyme transition states) to identify critical binding interactions .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs to prioritize synthesis .

Q. How can regioselective functionalization of the piperidine ring be achieved?

  • Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to block the piperidine nitrogen, enabling selective modification at the 4-position .
  • Directed C–H Activation : Employ palladium catalysts (e.g., Pd(OAc)₂ with directing groups like pyridine) for site-specific arylations .

Q. What methodologies elucidate metabolic pathways and degradation products?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS.
  • Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic fate in excretion studies.
  • Degradation Studies : Expose to accelerated conditions (40°C/75% RH) and identify degradants via QTOF-MS .

Tables for Key Data

Property Method Typical Results Reference
LogP Shake-flask HPLC2.8–3.5 (indicative of moderate lipophilicity)
Aqueous Solubility Nephelometry (pH 7.4 buffer)12–18 µM
Thermal Stability TGA/DSCDecomposition onset: 220°C
CYP3A4 Inhibition Fluorescent reporter assayIC₅₀: 5.2 µM

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